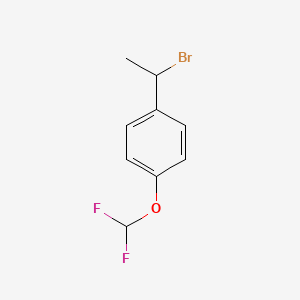

1-(1-Bromoethyl)-4-(difluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-(1-bromoethyl)-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-6(10)7-2-4-8(5-3-7)13-9(11)12/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVUIFFRJULZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094363-83-3 | |

| Record name | 1-(1-bromoethyl)-4-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Alkylation

- Starting Material : 4-(Difluoromethoxy)benzene

- Reagents : Ethyl bromide or ethyl chloride, aluminum chloride (AlCl₃)

- Conditions : Anhydrous conditions, reflux

This method would involve the alkylation of 4-(difluoromethoxy)benzene with ethyl bromide or ethyl chloride in the presence of a Lewis acid catalyst like AlCl₃. However, this approach might require further bromination steps to achieve the desired 1-bromoethyl group.

Bromination of Ethylated Intermediates

- Starting Material : 1-Ethyl-4-(difluoromethoxy)benzene

- Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)

- Conditions : Radical bromination conditions

After obtaining the ethylated intermediate, a radical bromination using NBS and AIBN could introduce the bromine atom at the desired position.

Analysis of Related Compounds

Preparation of 4-(Chlorodifluoromethoxy)aniline

The preparation of 4-(chlorodifluoromethoxy)aniline involves selective fluorination of trichloromethoxybenzene using hydrogen fluoride. This method highlights the challenges in handling difluoromethoxy groups and the need for careful control of reaction conditions.

Data Tables

Given the lack of specific data for this compound, we can only speculate on potential synthesis conditions based on related compounds. However, no specific data tables can be provided without experimental results.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromoethyl)-4-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a difluoromethoxybenzaldehyde.

Scientific Research Applications

1-(1-Bromoethyl)-4-(difluoromethoxy)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(1-Bromoethyl)-4-(difluoromethoxy)benzene exerts its effects involves the interaction of its functional groups with various molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, halogenation patterns, or functional groups. Key distinctions in physical properties, reactivity, and applications are highlighted.

1-Bromo-4-(difluoromethoxy)benzene

- Structure : Bromine atom at the para position relative to a difluoromethoxy group.

- Molecular Weight : 223.01 g/mol .

- Reactivity : Serves as a precursor in Pd-catalyzed arylations with heteroarenes (e.g., imidazoles, thiazoles), yielding products with 72–93% efficiency .

- Applications: Used in synthesizing cyclohexanol derivatives via ketone coupling reactions .

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene

- Structure : Trifluoromethoxy (–OCF₃) instead of difluoromethoxy (–OCF₂H); bromoethyl group retained.

- Molecular Weight : 269.06 g/mol .

1-Bromo-4-(1,1-difluoroethyl)benzene

- Structure : Difluoroethyl (–CF₂CH₃) substituent instead of bromoethyl/difluoromethoxy.

- Molecular Weight : 221.03 g/mol (calculated from SMILES: CC(C₁=CC=C(C=C₁)Br)(F)F) .

- Applications : Likely employed in fluorinated polymer or agrochemical synthesis due to its robust C–F bonds.

1-(1-Bromoethyl)-4-fluorobenzene

- Structure : Fluorine atom replaces difluoromethoxy.

- Reactivity : The absence of the oxygen linker reduces steric hindrance, favoring faster SN2 reactions at the bromoethyl site .

Comparative Data Table

Key Research Findings

Reactivity in Cross-Couplings : Bromo-difluoromethoxy benzene analogs exhibit high efficiency in Pd-catalyzed reactions. For example, coupling with imidazo[1,2-b]pyridazine achieves 93% yield . The bromoethyl group may further enhance reactivity by providing a flexible alkyl chain for steric tuning.

Electronic Effects : Difluoromethoxy (–OCF₂H) groups offer moderate electron-withdrawing effects compared to trifluoromethoxy (–OCF₃), balancing reactivity and stability in synthetic pathways .

Synthetic Utility : Bromoethyl-substituted benzenes are versatile intermediates. For instance, 1-bromo-4-(1-bromoethyl)benzene (86% yield) undergoes borylation to form boronic esters for Suzuki-Miyaura couplings .

Biological Activity

1-(1-Bromoethyl)-4-(difluoromethoxy)benzene, also known by its CAS number 1094363-83-3, is a synthetic organic compound with potential biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C9H9BrF2O

- Molecular Weight : 237.04 g/mol

- Structure : The compound features a difluoromethoxy group and a bromoethyl substituent on a benzene ring, which may influence its reactivity and biological interactions.

This compound has been noted for its ability to interact with various biomolecules, particularly proteins and enzymes. Its structural characteristics suggest potential interactions with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

| Property | Description |

|---|---|

| Target Enzymes | Cyclin-dependent kinases (CDKs) |

| Mechanism of Action | Inhibition of phosphorylation processes |

| Biological Effects | Induction of cell cycle arrest and apoptosis |

Cellular Effects

The compound exhibits diverse effects on cellular systems, particularly in cancer cells. Its inhibition of CDK2 can lead to cell cycle arrest, especially at the G1 to S phase transition. This action is crucial for targeting rapidly dividing cells in tumors.

Case Study: CDK Inhibition

A study demonstrated that compounds with similar structures to this compound effectively inhibited CDK2 activity. This inhibition resulted in reduced proliferation of cancer cell lines, indicating the compound's potential as an anticancer agent.

Molecular Mechanism

The primary mechanism by which this compound exerts its biological effects is through covalent modification of target proteins. As an electrophile, it can react with nucleophilic sites on proteins, leading to altered enzyme activity.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of related compounds. For instance, inhibitors targeting oxidative phosphorylation (OXPHOS) have shown promising results in cancer treatment by depleting ATP production in cells reliant on mitochondrial respiration.

Q & A

Q. What are the common synthetic routes for 1-(1-Bromoethyl)-4-(difluoromethoxy)benzene?

Methodological Answer: The synthesis typically involves bromination of 1-ethyl-4-(difluoromethoxy)benzene. Key steps include:

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN).

- Catalysts: Lewis acids like Fe or AlBr₃ for regioselective bromination at the ethyl group .

- Reaction Conditions: Controlled temperatures (0–25°C) and inert atmosphere (N₂/Ar) to prevent side reactions.

- Purification: Column chromatography or recrystallization to isolate the product.

Example Protocol:

Dissolve 1-ethyl-4-(difluoromethoxy)benzene in dry CCl₄.

Add Br₂ dropwise under stirring at 0°C.

Warm to room temperature and stir for 12 hours.

Quench with Na₂S₂O₃, extract with DCM, and purify via silica gel chromatography.

Key Characterization Data:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₉BrF₂O | |

| Molecular Weight | 251.07 g/mol | |

| Boiling Point | 96–98°C (15 mmHg) |

Q. How is this compound characterized?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for ethyl group (δ 1.5–1.7 ppm, triplet; δ 3.4–3.6 ppm, quartet), difluoromethoxy (δ 6.8–7.2 ppm), and aromatic protons (δ 7.3–7.5 ppm).

- ¹⁹F NMR: Doublet for -OCF₂H (δ -80 to -85 ppm) .

- Mass Spectrometry: ESI-MS or EI-MS to confirm molecular ion ([M]⁺ at m/z 251) and fragmentation patterns .

- Elemental Analysis: Validate C, H, Br, F, and O percentages against theoretical values.

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 150°C; store at 2–8°C in amber vials .

- Light Sensitivity: Degrades under UV light; use light-protected glassware.

- Moisture Sensitivity: Hydrolyzes in aqueous media; handle under anhydrous conditions .

- Solvent Compatibility: Stable in non-polar solvents (e.g., DCM, THF); avoid protic solvents (e.g., MeOH, H₂O).

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromoethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols):

- Mechanistic Studies: Use kinetic isotope effects (KIE) or DFT calculations to analyze transition states.

- Steric Effects: Bulkier nucleophiles show reduced reactivity due to steric hindrance from the difluoromethoxy group .

- Leaving Group Ability: Bromine’s polarizability enhances substitution rates compared to chloro analogs .

Example Application:

Synthesis of 1-(1-Azidoethyl)-4-(difluoromethoxy)benzene via NaN₃ in DMF at 60°C for 24 hours .

Q. What computational methods are used to model electronic effects of the difluoromethoxy substituent?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess electron-withdrawing effects.

- Electrostatic Potential Maps: Visualize charge distribution; the -OCF₂H group withdraws electron density, directing electrophilic substitution to the para position .

- Hammett Constants: Quantify substituent effects (σₚ ≈ 0.45 for -OCF₂H) to predict reaction rates .

Q. How is this compound utilized in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) with bases (K₂CO₃) in THF/H₂O.

- Reaction Optimization: Vary ligands (e.g., XPhos) to enhance yields.

- Applications: Synthesize biaryl intermediates for pharmaceuticals (e.g., kinase inhibitors) .

Example Protocol:

React this compound with phenylboronic acid.

Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.

Isolate product via extraction and chromatography (70% yield) .

Q. Are there contradictions in reported synthetic yields or reaction conditions?

Methodological Answer: Discrepancies arise from:

- Catalyst Choice: Fe vs. AlBr₃ yields 60–75% vs. 45–55%, respectively, due to side-product formation .

- Solvent Effects: Reactions in CCl₄ vs. DCM show 10–15% yield differences due to polarity .

- Temperature Control: Exothermic bromination at >25°C reduces selectivity .

Q. What biological screening approaches are relevant for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (CYP3A4) using fluorogenic substrates .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.

- Structural Analogs: Compare with pesticides (e.g., flucythrinate) containing difluoromethoxy groups .

Hypothesis: The difluoromethoxy group may enhance metabolic stability in drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.